trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1803589-98-1
VCID: VC2973837
InChI: InChI=1S/C9H9N3O2.C2HF3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7;3-2(4,5)1(6)7/h3-4H,1-2H3,(H,10,11,12);(H,6,7)
SMILES: CC1=CC(=C2C(=N1)N=CN2)C(=O)OC.C(=O)(C(F)(F)F)O
Molecular Formula: C11H10F3N3O4
Molecular Weight: 305.21 g/mol

trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

CAS No.: 1803589-98-1

Cat. No.: VC2973837

Molecular Formula: C11H10F3N3O4

Molecular Weight: 305.21 g/mol

* For research use only. Not for human or veterinary use.

trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate - 1803589-98-1

Specification

CAS No. 1803589-98-1
Molecular Formula C11H10F3N3O4
Molecular Weight 305.21 g/mol
IUPAC Name methyl 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C9H9N3O2.C2HF3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7;3-2(4,5)1(6)7/h3-4H,1-2H3,(H,10,11,12);(H,6,7)
Standard InChI Key RHVHSCXOHMQISX-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=N1)N=CN2)C(=O)OC.C(=O)(C(F)(F)F)O
Canonical SMILES CC1=CC(=C2C(=N1)N=CN2)C(=O)OC.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Properties

Trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS No.: 1803589-98-1) is characterized by its heterocyclic structure featuring an imidazo[4,5-b]pyridine core with specific functional group modifications. The compound has a molecular formula of C11H10F3N3O4 and a molecular weight of 305.21 g/mol. Its structure consists of a methyl group at the 5-position of the imidazo[4,5-b]pyridine scaffold, a methyl carboxylate group at the 7-position, and a trifluoroacetic acid component attached to the structure .

Table 1: Chemical Properties of Trifluoroacetic Acid Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

PropertyValue
CAS Number1803589-98-1
Molecular FormulaC11H10F3N3O4
Alternative FormulaC9H9N3O2.C2HO2F3
Molecular Weight305.21 g/mol
IUPAC Namemethyl 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylate;2,2,2-trifluoroacetic acid
Standard InChIInChI=1S/C9H9N3O2.C2HF3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7;3-2(4,5)1(6)7/h3-4H,1-2H3,(H,10,11,12);(H,6,7)
Standard InChIKeyRHVHSCXOHMQISX-UHFFFAOYSA-N
SMILESCC1=CC(=C2C(=N1)N=CN2)C(=O)OC.C(=O)(C(F)(F)F)O

Synthesis and Chemical Reactions

The synthesis of trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate typically involves multi-step organic reactions under carefully controlled conditions. According to available literature, one common synthetic approach includes the condensation of appropriate precursors such as 5-aminoimidazoles with electrophilic partners. These reactions require precise temperature control and selection of solvents that facilitate the formation of the desired product while minimizing side reactions.

Starting from methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate, the trifluoroacetic acid component can be introduced via esterification reactions under acidic conditions. Related imidazo[4,5-b]pyridine derivatives are often synthesized by reacting 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with appropriate 2-amino-3-nitropyridine precursors in the presence of reducing agents such as Na2S2O4 .

The compound can participate in various chemical reactions typical of imidazo derivatives, including nucleophilic substitutions. The reactivity of this molecule is influenced by both the imidazo[4,5-b]pyridine core and the functional groups attached to it, particularly the trifluoroacetic acid moiety and the methyl carboxylate group.

Biological Activity and Mechanisms of Action

Trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate represents a class of compounds with significant biological relevance, particularly in enzyme inhibition. The imidazo[4,5-b]pyridine scaffold is known to bind effectively within ATP-binding sites due to its planar structure and ability to form hydrogen bonds with amino acids in active sites.

Structure-Activity Relationships

Research on related imidazo[4,5-b]pyridine derivatives has revealed important structure-activity relationships that likely apply to trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate as well. Modifications on the imidazole ring can significantly affect binding affinity and selectivity towards different isoforms of target proteins. The presence of electron-withdrawing groups such as trifluoromethyl enhances these interactions by stabilizing charged states during binding events.

Studies have shown that:

  • C7 position modifications on the imidazo[4,5-b]pyridine scaffold can significantly impact selectivity between different kinase isoforms, particularly between Aurora-A and Aurora-B

  • C5 position modifications can affect potency, metabolic stability, and selectivity profiles

  • The presence of specific functional groups at these positions can be tailored to improve binding to specific target proteins

Applications in Drug Design

The unique structural features of trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate position it as a valuable building block in medicinal chemistry and drug discovery. The compound plays a significant role in medicinal chemistry and organic synthesis, particularly in the development of enzyme inhibitors .

Role in Kinase Inhibitor Development

The imidazo[4,5-b]pyridine scaffold found in this compound has been extensively explored in the development of kinase inhibitors with various therapeutic applications:

  • Anticancer agents: Inhibitors of Aurora kinases have been developed based on the imidazo[4,5-b]pyridine scaffold, with potential applications in treating various cancers

  • Anti-inflammatory compounds: TYK2 inhibitors featuring this scaffold have shown promise for treating inflammatory disorders

  • Immunomodulatory drugs: By targeting kinases involved in immune signaling pathways

Structural Advantages

Several structural features of trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate confer advantages in drug design:

  • The planar imidazo[4,5-b]pyridine structure can bind effectively within ATP-binding sites, making it suitable for applications in drug design targeting specific enzymes and receptors

  • The ability to form hydrogen bonds with amino acids in active sites enhances binding specificity

  • The presence of the trifluoroacetic acid component may confer unique physicochemical properties beneficial for drug development

  • The compound's structure allows for strategic modifications to improve selectivity, potency, and pharmacokinetic properties

Current Research and Future Directions

Research involving trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate and related imidazo[4,5-b]pyridine derivatives continues to expand, with several promising directions for future investigation.

Recent Findings

Recent studies on the imidazo[4,5-b]pyridine scaffold have focused on:

  • Development of highly selective Aurora kinase inhibitors through strategic modifications of the core structure

  • Design of TYK2 inhibitors with improved selectivity over other JAK family kinases for treating inflammatory disorders

  • Optimization of structure-activity relationships to enhance binding specificity and reduce off-target effects

Future Research Opportunities

Further research is needed to explore the full potential of trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate in medicinal chemistry. Promising areas for future investigation include:

  • Detailed characterization of its binding interactions with specific target enzymes

  • Exploration of additional modifications to enhance selectivity and potency

  • Investigation of its potential applications beyond kinase inhibition

  • Development of more efficient and scalable synthetic routes

  • Evaluation of its efficacy in combination with other therapeutic agents

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